molecular formula C11H13NS B12977703 6-tert-Butylbenzothiazole

6-tert-Butylbenzothiazole

Cat. No.: B12977703
M. Wt: 191.29 g/mol
InChI Key: SMZWFDRXFKJJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-Butylbenzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring with a tert-butyl group at the 6th position. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-tert-Butylbenzothiazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with tert-butyl ketone under acidic conditions. Another method includes the condensation of 2-aminobenzenethiol with tert-butyl aldehyde, followed by cyclization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-tert-Butylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-tert-Butylbenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-tert-Butylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can also interact with metal ions, forming complexes that exhibit unique biological activities .

Comparison with Similar Compounds

  • 2-Mercaptobenzothiazole
  • 2-Aminobenzothiazole
  • Benzothiazole

Comparison: 6-tert-Butylbenzothiazole is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability compared to other benzothiazole derivatives. This structural modification can lead to improved biological activity and selectivity in various applications .

Properties

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

6-tert-butyl-1,3-benzothiazole

InChI

InChI=1S/C11H13NS/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-7H,1-3H3

InChI Key

SMZWFDRXFKJJDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.